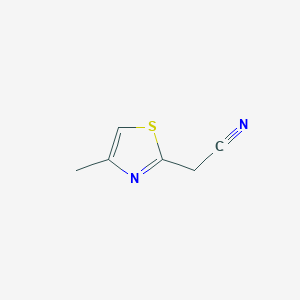

(4-Methyl-1,3-thiazol-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-5-4-9-6(8-5)2-3-7/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRRCOBFMZWKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353185 | |

| Record name | (4-Methyl-1,3-thiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19785-39-8 | |

| Record name | (4-Methyl-1,3-thiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methyl-1,3-thiazol-2-yl)acetonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (4-Methyl-1,3-thiazol-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-1,3-thiazol-2-yl)acetonitrile (CAS No: 19785-39-8) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive methylene group adjacent to a thiazole ring, confers a versatile reactivity profile that is highly sought after for the construction of complex molecular architectures. The thiazole nucleus is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of (4-Methyl-1,3-thiazol-2-yl)acetonitrile. It is designed to serve as a key resource for researchers leveraging this intermediate in drug discovery programs and the synthesis of novel chemical entities.

Core Physicochemical and Spectroscopic Profile

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is characterized by its distinct combination of a nitrile functional group and a substituted thiazole heterocycle. This structure dictates its physical properties and reactivity.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling and use in synthetic applications.[3][4]

| Property | Value | Reference |

| CAS Number | 19785-39-8 | [3] |

| Molecular Formula | C₆H₆N₂S | [3][4] |

| Molar Mass | 138.19 g/mol | [3] |

| Density | 1.205 g/cm³ | [3] |

| Boiling Point | 82 °C | [3] |

| Flash Point | 107.2 °C | [3] |

| Refractive Index | 1.559 | [3] |

| XlogP (Predicted) | 1.0 | [4] |

| InChI Key | XSRRCOBFMZWKJR-UHFFFAOYSA-N | [4] |

Spectroscopic Signature

The structural features of (4-Methyl-1,3-thiazol-2-yl)acetonitrile give rise to a distinct spectroscopic fingerprint, which is essential for reaction monitoring and quality control. While full spectra should be run for confirmation, the expected characteristics are as follows.[5]

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm. - A singlet for the methylene protons (-CH₂CN) around δ 4.0-4.2 ppm. - A singlet for the thiazole ring proton (C5-H) around δ 7.0-7.2 ppm. |

| ¹³C NMR | - Resonances for the methyl carbon, methylene carbon, and the nitrile carbon. - Three distinct signals for the thiazole ring carbons (C2, C4, C5). |

| IR Spectroscopy | - A sharp, strong absorption band for the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹. - C-H stretching and bending vibrations for the methyl and methylene groups. - Characteristic C=N and C=C stretching vibrations from the thiazole ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 138.19. |

Synthesis and Manufacturing Pathways

The synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile is most commonly achieved via the Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole ring.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to chloroacetone and 2-cyanoethanethioamide as key starting materials. This approach leverages the classic Hantzsch synthesis pathway.

Standard Laboratory Protocol: Hantzsch Synthesis

This protocol describes a standard procedure for the synthesis of the title compound. The causality behind the choice of reagents and conditions is critical for success. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-cyanoethanethioamide (1.0 eq) in a suitable polar solvent such as ethanol or isopropanol. The choice of a protic solvent facilitates the dissolution of the thioamide and the subsequent proton transfer steps in the mechanism.

-

Initiation of Reaction: To the stirred solution, add chloroacetone (1.05 eq) dropwise at room temperature. A slight excess of the α-haloketone is used to ensure complete consumption of the thioamide.

-

Reaction Progression: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress using Thin Layer Chromatography (TLC). The cyclization and subsequent dehydration to form the aromatic thiazole ring are driven by heat.

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and neutralize it with a mild base, such as a saturated aqueous solution of sodium bicarbonate. This step quenches any remaining acidic byproducts.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (4-Methyl-1,3-thiazol-2-yl)acetonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic value of (4-Methyl-1,3-thiazol-2-yl)acetonitrile stems primarily from the reactivity of the cyanomethyl moiety, which contains an "active methylene" group.

Reactivity of the Active Methylene Group

The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the thiazole ring. This allows for easy deprotonation by a mild base to form a stabilized carbanion.[6] This carbanion is a potent nucleophile, serving as a cornerstone for C-C bond formation.

This reactivity has been extensively utilized for the synthesis of a variety of functionally substituted and condensed azoles.[6] For instance, the carbanion can react with:

-

Alkyl halides: To introduce alkyl chains.

-

Aldehydes and Ketones: In aldol-type condensation reactions.

-

Isothiocyanates: To form intermediates for further heterocyclization.[7]

Applications in Medicinal Chemistry

The thiazole ring is a bioisostere for various functional groups and is a key component in many pharmaceuticals. (4-Methyl-1,3-thiazol-2-yl)acetonitrile serves as a crucial starting material for accessing complex thiazole derivatives with potential therapeutic applications, including anticonvulsant and anticancer agents.[1][8] Its derivatives are frequently used in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and other high-value biological targets. The ability to easily functionalize the side chain allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety, Handling, and Toxicology

Proper handling of (4-Methyl-1,3-thiazol-2-yl)acetonitrile is essential in a laboratory setting. While specific toxicological data for this exact compound is limited, data from structurally related nitriles and thiazoles should be used to inform safety protocols.[9][10]

| Hazard Category | Precautionary Measures and Information |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9] |

| Handling | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][12] Avoid contact with skin and eyes.[9] |

| Fire and Explosion | The compound is combustible. Keep away from heat, sparks, and open flames.[13] Use non-sparking tools.[12] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[9] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.[9] |

Conclusion

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a versatile and valuable reagent for the modern synthetic chemist. Its straightforward synthesis, well-defined spectroscopic properties, and, most importantly, the tunable reactivity of its active methylene group make it an ideal starting point for the elaboration of complex, biologically active molecules. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to safely and effectively harness its synthetic potential in the pursuit of new therapeutics and functional materials.

References

-

Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. (n.d.). Scilit. Retrieved from [Link]

-

2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. (2024). ChemBK. Retrieved from [Link]

-

ACETONITRILE Safety Data Sheet. (n.d.). Bio-Strategy. Retrieved from [Link]

-

Acetonitrile Safety Data Sheet. (2015). Airgas. Retrieved from [Link]

-

2-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]

-

2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. (n.d.). PubChemLite. Retrieved from [Link]

-

Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. (2009). ResearchGate. Retrieved from [Link]

-

Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021). Org. Lett., 23(21), 8349–8354. Retrieved from [Link]

- Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. (2012). Google Patents.

-

NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (2017). Diva-portal.org. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4946. Retrieved from [Link]

-

An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under Focused Microwave Irradiation. (2011). ResearchGate. Retrieved from [Link]

-

Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2023). PLOS ONE, 18(9), e0291244. Retrieved from [Link]

-

2-(1,3-Benzothiazol-2-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (2018). Oriental Journal of Chemistry, 34(6). Retrieved from [Link]

-

2-(1,3-Thiazol-2-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Characterization of the 4-(Benzothiazol-2-yl)phenylnitrenium Ion from a Putative Metabolite of a Model Anti-Tumor Drug. (2010). J Am Chem Soc., 132(19), 6812–6820. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (C6H6N2S) [pubchemlite.lcsb.uni.lu]

- 5. (4-METHYL-1,3-THIAZOL-2-YL)ACETONITRILE(19785-39-8) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. Characterization of the 4-(Benzothiazol-2-yl)phenylnitrenium Ion from a Putative Metabolite of a Model Anti-Tumor Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 2-(1,3-Thiazol-2-yl)acetonitrile | C5H4N2S | CID 4913352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]

- 12. tcichemicals.com [tcichemicals.com]

- 13. airgas.com [airgas.com]

An In-depth Technical Guide to (4-Methyl-1,3-thiazol-2-yl)acetonitrile: Synthesis, Characterization, and Applications

For distribution to: Researchers, scientists, and drug development professionals

Abstract

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiazole ring substituted with a methyl and a cyanomethyl group, provides a versatile scaffold for the synthesis of a wide array of biologically active compounds and functional materials. This guide offers a comprehensive overview of its molecular structure, detailed synthetic protocols, in-depth spectroscopic analysis, and potential applications, with a particular focus on its role in drug discovery. By elucidating the causal relationships behind experimental choices and providing robust, verifiable data, this document serves as a critical resource for researchers engaged in the exploration and utilization of this important chemical entity.

Introduction to (4-Methyl-1,3-thiazol-2-yl)acetonitrile

The thiazole ring is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities.[1] The incorporation of a cyanomethyl (-CH₂CN) group at the 2-position and a methyl (-CH₃) group at the 4-position of the thiazole ring yields (4-Methyl-1,3-thiazol-2-yl)acetonitrile, a compound of increasing interest in the field of drug development.[2] The nitrile functionality serves as a versatile synthetic handle for elaboration into various functional groups, while the methyl group can influence the compound's pharmacokinetic properties. This strategic combination of substituents makes it a valuable intermediate for creating libraries of diverse molecules for high-throughput screening and lead optimization in drug discovery programs.[3]

Key Molecular Descriptors:

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂S | [4] |

| Molecular Weight | 138.19 g/mol | [2] |

| CAS Number | 19785-39-8 | [2] |

| Density | 1.205 g/cm³ | [2] |

| Boiling Point | 82 °C | [2] |

| Refractive Index | 1.559 | [2] |

Synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile

The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile, a variation of this classic reaction is employed.

Synthetic Pathway: A Modified Hantzsch Approach

The synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile is typically achieved through a two-step process that begins with the synthesis of a key intermediate, 2-amino-4-methylthiazole, followed by the introduction of the cyanomethyl group. A more direct approach, though less commonly detailed in readily available literature, would involve the reaction of a suitable α-haloketone with cyanoethanethioamide. A plausible and efficient synthetic route is outlined below.

Caption: Synthetic pathway for (4-Methyl-1,3-thiazol-2-yl)acetonitrile.

Experimental Protocol

Part A: Synthesis of 2-Amino-4-methylthiazole [7]

This step follows the classic Hantzsch thiazole synthesis methodology.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in water with gentle warming.

-

Reagent Addition: Cool the solution to room temperature and slowly add chloroacetone dropwise. An exothermic reaction is expected.

-

Reflux: After the addition is complete, heat the mixture at 80-90°C for 2 hours.

-

Isolation: Cool the reaction mixture in an ice bath. The product, 2-amino-4-methylthiazole, will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2-amino-4-methylthiazole.

Part B: Synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile via a Sandmeyer-type Reaction

This protocol is a well-established method for converting an amino group on a heterocyclic ring to a nitrile.

-

Diazotization: Dissolve 2-amino-4-methylthiazole in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5°C in an ice-salt bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water. Cool this solution to 0-5°C.

-

Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A gas (N₂) will evolve.

-

Workup: Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Molecular Structure and Spectroscopic Characterization

A thorough understanding of the molecular structure is paramount for its application in rational drug design and materials science. Spectroscopic techniques provide the necessary empirical data to confirm the structure and purity of the synthesized compound.

Molecular Structure Diagram

Caption: Numbered molecular structure of (4-Methyl-1,3-thiazol-2-yl)acetonitrile.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for confirming the presence and connectivity of hydrogen atoms in the molecule.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | s | 1H | H on C5 of thiazole ring |

| ~3.9-4.1 | s | 2H | -CH₂-CN (cyanomethyl) |

| ~2.4-2.6 | s | 3H | -CH₃ (methyl) |

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.[8]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C2 of thiazole ring |

| ~150-155 | C4 of thiazole ring |

| ~115-120 | C5 of thiazole ring |

| ~115-120 | -CN (nitrile) |

| ~20-25 | -CH₂-CN (cyanomethyl) |

| ~15-20 | -CH₃ (methyl) |

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy.[9]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2240-2260 | Medium | C≡N stretch (nitrile) |

| ~1600-1650 | Medium | C=N stretch (thiazole ring) |

| ~1500-1580 | Medium-Strong | C=C stretch (thiazole ring) |

| ~2900-3000 | Weak-Medium | C-H stretch (aliphatic) |

| ~3000-3100 | Weak | C-H stretch (aromatic-like, thiazole ring) |

Note: These are expected ranges for the characteristic vibrations.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Mass Spectrometry Data:

| Technique | Ion | m/z (calculated) | m/z (found) |

| High-Resolution MS (HRMS) | [M+H]⁺ | 139.0324 | To be determined experimentally |

| Low-Resolution MS (LRMS) | M⁺ | 138.19 | To be determined experimentally |

Note: The exact mass provides confirmation of the elemental formula.[4][12]

Reactivity and Applications in Drug Discovery

The chemical reactivity of (4-Methyl-1,3-thiazol-2-yl)acetonitrile is largely dictated by the nitrile group and the thiazole ring.

Key Reactions

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. These derivatives are valuable intermediates for further functionalization, such as amide bond formation in the synthesis of potential drug candidates.

-

Reduction of the Nitrile: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). This opens up pathways to a variety of amine-containing compounds.

-

Reactions at the Methylene Group: The protons on the methylene carbon adjacent to the nitrile are acidic and can be deprotonated with a suitable base to form a carbanion. This carbanion can then be used in various carbon-carbon bond-forming reactions.[13]

Role in Drug Development

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[7] Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] (4-Methyl-1,3-thiazol-2-yl)acetonitrile serves as a key starting material for the synthesis of novel thiazole derivatives with potential therapeutic applications.[14] Its utility lies in the ability to readily introduce diverse substituents through reactions at the nitrile and methylene groups, allowing for the systematic exploration of structure-activity relationships (SAR).

Conclusion

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a compound of significant synthetic utility, particularly in the realm of medicinal chemistry. Its straightforward synthesis via a modified Hantzsch reaction, coupled with the versatile reactivity of its nitrile and methyl substituents, makes it an invaluable tool for the creation of novel molecular entities. The detailed spectroscopic data and synthetic protocols provided in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors. As the demand for new and effective therapeutic agents continues to grow, the importance of versatile building blocks like (4-Methyl-1,3-thiazol-2-yl)acetonitrile in the drug discovery pipeline cannot be overstated.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

ResearchGate. Hantzsch thiazole synthesis. [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

ChemBK. 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. [Link]

-

PubChem. 2-(1,3-Benzothiazol-2-yl)acetonitrile. [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

ResearchGate. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]

-

The Royal Society of Chemistry. d4ob01725k1.pdf. [Link]

-

PubChem. 2-(1,3-Thiazol-2-yl)acetonitrile. [Link]

-

ELTE. SUPPLEMENTARY MATERIAL For the dissertation DEVELOPMENT OF COVALENT FRAGMENT LIBRARIES Aaron Keeley György Miklós Keserű. [Link]

-

PubChemLite. 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. [Link]

-

ResearchGate. (PDF) An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. [Link]

-

National Institutes of Health. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

PLOS. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

ResearchGate. Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole. [Link]

-

National Institutes of Health. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. [Link]

- Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

-

Beilstein Journal of Organic Chemistry. Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][5][15]thiazepine ring system. [Link]

-

Journal of Medical Science. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. [Link]

-

National Institutes of Health. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]

- 4. PubChemLite - 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (C6H6N2S) [pubchemlite.lcsb.uni.lu]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]

- 13. 苯并噻唑-2-乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 15. (4-METHYL-1,3-THIAZOL-2-YL)ACETONITRILE(19785-39-8) 1H NMR spectrum [chemicalbook.com]

Introduction: The Significance of the Thiazole Moiety

An In-depth Technical Guide to (4-Methyl-1,3-thiazol-2-yl)acetonitrile

Executive Summary: (4-Methyl-1,3-thiazol-2-yl)acetonitrile, identified by CAS Number 19785-39-8, is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique structure, featuring a reactive nitrile group attached to a 4-methylthiazole core, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, outlines a validated synthetic pathway with mechanistic considerations, details methods for its analytical characterization, discusses its significant applications in drug discovery, and provides essential safety and handling protocols. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.

The thiazole ring is a fundamental scaffold in pharmaceutical sciences, present in a multitude of approved drugs and biologically active agents.[1] Its presence often imparts favorable pharmacokinetic properties and provides a key structural element for interacting with biological targets. Compounds incorporating the thiazole nucleus have demonstrated a wide range of therapeutic activities, including antitumor, anticonvulsant, and antimicrobial effects.[1]

(4-Methyl-1,3-thiazol-2-yl)acetonitrile serves as a crucial intermediate, providing a direct route to introduce the 4-methylthiazole group into a target molecule. The acetonitrile moiety is a versatile functional group, readily transformed into amines, carboxylic acids, or other heterocycles, making this compound a highly strategic starting material in multi-step synthetic campaigns aimed at discovering novel therapeutic agents.[2]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research and development. The key identifiers and properties of (4-Methyl-1,3-thiazol-2-yl)acetonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 19785-39-8 | [2] |

| Molecular Formula | C₆H₆N₂S | [2][3] |

| Molecular Weight | 138.19 g/mol | [2] |

| Density | 1.205 g/cm³ | [2] |

| Boiling Point | 82 °C | [2] |

| Flash Point | 107.2 °C | [2] |

| Refractive Index | 1.559 | [2] |

| SMILES | CC1=CSC(=N1)CC#N | [3] |

| InChI | InChI=1S/C6H6N2S/c1-5-4-9-6(8-5)2-3-7/h4H,2H2,1H3 | [3] |

Synthesis and Mechanistic Insights

The synthesis of substituted thiazoles is a well-established field in organic chemistry. While multiple specific routes can be envisioned, a common and reliable approach for constructing the (4-Methyl-1,3-thiazol-2-yl)acetonitrile scaffold involves the condensation of a thioamide with a suitable α-halocarbonyl compound, a variant of the classic Hantzsch thiazole synthesis.

A plausible and efficient pathway begins with the conversion of a starting material like 2-chloro-4-methylthiazole (itself accessible via established methods) with a cyanide source, such as sodium or potassium cyanide. This nucleophilic substitution reaction is a standard and effective method for introducing a nitrile group.

Experimental Protocol: Synthesis via Nucleophilic Substitution

-

Reaction Setup: To a solution of 2-chloro-4-methylthiazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add sodium cyanide (1.1 eq).

-

Causality: A polar aprotic solvent is chosen to dissolve the ionic cyanide salt and to facilitate the S_NAr (Nucleophilic Aromatic Substitution) or related substitution mechanism without interfering with the nucleophile.

-

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality: Heating provides the necessary activation energy for the substitution reaction. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.

-

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous phase with an organic solvent like ethyl acetate (3x).

-

Causality: The aqueous work-up serves to quench the reaction and remove inorganic salts (e.g., NaCl). Multiple extractions ensure efficient recovery of the organic product.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (4-Methyl-1,3-thiazol-2-yl)acetonitrile.

-

Causality: Drying removes residual water, and purification isolates the target compound from unreacted starting materials and byproducts.

-

Visualization of Synthetic Workflow

Caption: General workflow for the synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile.

Spectroscopic and Analytical Characterization

The structural confirmation and purity assessment of (4-Methyl-1,3-thiazol-2-yl)acetonitrile are typically achieved using a combination of standard spectroscopic techniques.

-

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides unambiguous confirmation of the proton environment. Expected signals would include a singlet for the methyl (CH₃) group protons, a singlet for the methylene (CH₂) group protons, and a singlet for the proton on the thiazole ring.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): This technique confirms the carbon skeleton of the molecule, showing distinct signals for the methyl carbon, methylene carbon, the nitrile carbon, and the three unique carbons of the thiazole ring.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electron Ionization (EI) would show the molecular ion peak (M⁺) at m/z 138, along with characteristic fragmentation patterns.[2][3]

-

Infrared Spectroscopy (IR): IR spectroscopy is used to identify key functional groups. A strong, sharp absorption band in the region of 2240-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.

Spectroscopic data for this compound are available for reference in chemical databases.[4]

Applications in Research and Development

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is not typically an end-product but rather a high-value intermediate for constructing more complex molecular architectures.

-

Pharmaceutical Synthesis: Its primary application is in the synthesis of novel drug candidates. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings, providing diverse pathways to new chemical entities. The 4-methyl-thiazole core is a recognized pharmacophore in many biologically active molecules.[1][2]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound can be used as a building block for new pesticides and herbicides, where the thiazole ring often plays a role in the compound's mode of action.[2]

-

Material Science: Thiazole derivatives are also explored in material science for applications such as the development of organic dyes and polymers.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, a robust safety protocol can be developed based on the known hazards of its functional groups (nitrile, thiazole) and related chemicals.[5][6][7]

-

Hazard Identification: Compounds containing a nitrile group should be handled with care due to potential toxicity; they can be harmful if inhaled, swallowed, or absorbed through the skin. Thiazole derivatives may cause skin and eye irritation.[5][6][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6] Avoid contact with skin and eyes. Use spark-proof tools and equipment.[7]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[6][7] Keep the container tightly closed.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]

-

Ingestion: Rinse mouth and seek immediate medical attention.[6]

-

Conclusion

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a versatile and valuable chemical intermediate whose importance is derived from the established biological significance of the thiazole scaffold. Its straightforward synthesis and the chemical versatility of its nitrile group provide chemists with a powerful tool for the design and synthesis of novel molecules in the fields of drug discovery and agrochemicals. Adherence to rigorous safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile. Available from: [Link]

-

ChemBK. (2024). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. Available from: [Link]

-

PubChemLite. 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. Available from: [Link]

-

MDPI. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available from: [Link]

-

Diva-portal.org. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Available from: [Link]

-

Synerzine. (2019). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Available from: [Link]

-

NIST WebBook. Thiazole, 4-methyl-2-(1-methylethyl)-. Available from: [Link]

-

PubChemLite. 2-(4-methyl-1,3-thiazol-5-yl)acetonitrile. Available from: [Link]

-

PubChem. 2-(1,3-Benzothiazol-2-yl)acetonitrile. Available from: [Link]

-

PMC - PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

PLOS One. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Available from: [Link]

- Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

-

MDPI. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]

- Google Patents. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

ResearchGate. The common synthetic routes for benzothiazoles. Available from: [Link]

-

NIH. (2025). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. Available from: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (C6H6N2S) [pubchemlite.lcsb.uni.lu]

- 4. (4-METHYL-1,3-THIAZOL-2-YL)ACETONITRILE(19785-39-8) 1H NMR [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. synerzine.com [synerzine.com]

Spectral data of (4-Methyl-1,3-thiazol-2-yl)acetonitrile

An In-Depth Technical Guide to the Spectral Analysis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile

This guide provides a comprehensive analysis of the spectral data for (4-Methyl-1,3-thiazol-2-yl)acetonitrile, a key heterocyclic intermediate in pharmaceutical and materials science research. The structural elucidation of such molecules is fundamental to ensuring the integrity of research and development pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its expert interpretation.

Introduction: The Analytical Imperative

(4-Methyl-1,3-thiazol-2-yl)acetonitrile (C₆H₆N₂S) is a versatile building block, characterized by its thiazole ring and a reactive nitrile functional group.[1] Its utility in the synthesis of more complex molecules necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this endeavor. This guide delves into the core principles of applying these techniques to the titular compound, emphasizing the causality behind experimental choices and the logic of spectral interpretation.

Molecular Structure and Atom Numbering

A foundational step in spectral analysis is a clear understanding of the molecule's topology. The structure of (4-Methyl-1,3-thiazol-2-yl)acetonitrile is presented below with a systematic atom numbering scheme that will be used for all subsequent spectral assignments.

Caption: Molecular structure with atom numbering for spectral assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom framework of a molecule. The chemical shift, multiplicity, and integration of each signal are directly correlated to the electronic environment and connectivity of the protons.

Experimental Protocol: ¹H NMR

A self-validating protocol for acquiring high-quality ¹H NMR data is paramount. The choices made during sample preparation and instrument setup directly impact spectral quality.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (4-Methyl-1,3-thiazol-2-yl)acetonitrile. The precise mass is not critical for routine identification but is good practice for quantitative measurements.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a clean, dry NMR tube. CDCl₃ is often a first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[2]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). The use of an internal standard is crucial for reproducibility and comparability of data between different spectrometers.[3]

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Acquisition Time: Set to 3-4 seconds. This ensures adequate data point collection for good resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for protons in small molecules to fully relax between pulses, ensuring accurate signal integration.

-

Pulse Width: Calibrate for a 30-45 degree pulse angle. This provides a good signal-to-noise ratio without saturating the signals, which is important for quantitative accuracy.

-

Number of Scans: 16 scans are generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Representative ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for (4-Methyl-1,3-thiazol-2-yl)acetonitrile, acquired in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.05 | s | 1H | H-C⁵ |

| 4.01 | s | 2H | H₂-C⁷ |

| 2.48 | s | 3H | H₃-C⁶ |

s = singlet

In-depth Analysis and Interpretation

The simplicity of the spectrum—three distinct singlets—is a direct reflection of the molecule's symmetry and lack of adjacent, non-equivalent protons.

-

H-C⁵ (δ 7.05): This signal is assigned to the single proton on the thiazole ring. Its downfield chemical shift is characteristic of protons attached to sp²-hybridized carbons in an aromatic heterocyclic system.[4] The absence of coupling (a singlet) confirms that there are no protons on the adjacent C⁴ atom.

-

H₂-C⁷ (δ 4.01): This singlet corresponds to the methylene (-CH₂-) group. Its chemical shift is influenced by its position adjacent to both the electron-withdrawing thiazole ring and the nitrile group.

-

H₃-C⁶ (δ 2.48): The most upfield signal is assigned to the methyl (-CH₃) group attached to the thiazole ring. Protons on methyl groups attached to aromatic rings typically appear in this region.

Caption: Correlation of protons to their respective ¹H NMR signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumental Parameters (100 MHz Spectrometer):

-

Decoupling: Employ a proton broadband decoupling sequence (e.g., WALTZ-16) to collapse all ¹H-¹³C couplings into single lines, simplifying the spectrum and improving the signal-to-noise ratio.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds. Quaternary carbons have longer relaxation times, and a sufficient delay is necessary for their reliable detection.

-

Number of Scans: A higher number of scans (e.g., 512 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Representative ¹³C NMR Data

The following table summarizes the expected ¹³C NMR chemical shifts.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 162.1 | C² | Carbon in a C=N bond, highly deshielded. |

| 151.8 | C⁴ | sp² carbon of the thiazole ring attached to the methyl group. |

| 116.5 | C⁸ (CN) | Characteristic shift for a nitrile carbon.[5] |

| 115.3 | C⁵ | sp² carbon of the thiazole ring with an attached proton. |

| 20.1 | C⁷ (CH₂) | Aliphatic sp³ carbon adjacent to the ring and nitrile. |

| 16.9 | C⁶ (CH₃) | Aliphatic sp³ methyl carbon. |

In-depth Analysis and Interpretation

The chemical shifts in the ¹³C NMR spectrum are highly diagnostic of the carbon atom's hybridization and electronic environment.[6]

-

Thiazole Ring Carbons (C², C⁴, C⁵): These carbons appear in the aromatic/olefinic region of the spectrum (δ 100-170). C² is the most downfield due to its position between two heteroatoms (N and S). C⁴ and C⁵ have shifts typical for sp² carbons in a five-membered heterocyclic ring.[7]

-

Nitrile Carbon (C⁸): The peak at δ 116.5 is characteristic of the carbon atom in a nitrile (C≡N) functional group.[8]

-

Aliphatic Carbons (C⁷, C⁶): The methylene carbon (C⁷) and the methyl carbon (C⁶) appear in the upfield region (δ < 40 ppm), as expected for sp³-hybridized carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. High purity of the solvent is critical to avoid adduct formation with solvent impurities.

-

-

Instrumental Parameters (Q-TOF Mass Spectrometer):

-

Ionization Mode: Positive Electrospray Ionization (ESI+). This is a soft ionization technique that is well-suited for polar molecules and typically produces the protonated molecular ion [M+H]⁺.

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

Capillary Voltage: Set to 3-4 kV.

-

Source Temperature: Maintain at 100-150 °C.

-

Predicted Mass Spectrometry Data

The monoisotopic mass of C₆H₆N₂S is 138.025 Da.[9] The high-resolution mass spectrum should confirm this value with high accuracy.

| m/z (Predicted) | Ion Species |

| 139.0324 | [M+H]⁺ |

| 161.0144 | [M+Na]⁺ |

| 138.0246 | [M]⁺ |

Data sourced from PubChem predictions.[9]

In-depth Analysis and Interpretation

The primary goal is the observation of the protonated molecular ion [M+H]⁺ at m/z 139.0324. The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition (C₆H₇N₂S⁺) based on the exact mass, distinguishing it from other potential isobaric compounds. The presence of a sodium adduct ([M+Na]⁺) is also common in ESI-MS and further corroborates the molecular weight.

Caption: Workflow of molecular ion detection via ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of specific chemical bonds. It is an excellent tool for identifying the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental absorptions from the sample spectrum.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

-

Representative IR Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3080 | Medium | Aromatic C-H Stretch (thiazole ring) |

| ~2950 | Medium | Aliphatic C-H Stretch (methyl & methylene) |

| ~2250 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1540 | Medium | C=N/C=C Stretch (thiazole ring) |

In-depth Analysis and Interpretation

The IR spectrum provides a distinct "fingerprint" for (4-Methyl-1,3-thiazol-2-yl)acetonitrile.

-

C≡N Stretch (~2250 cm⁻¹): The most diagnostic peak in the spectrum is the strong, sharp absorption in the 2260-2240 cm⁻¹ region, which is a classic signature of a nitrile functional group.[10] Its presence is a key confirmation of the molecule's structure.

-

C-H Stretches (3100-2850 cm⁻¹): Absorptions just above 3000 cm⁻¹ are typical for C-H bonds where the carbon is sp² hybridized (the thiazole ring proton). Those just below 3000 cm⁻¹ are from the sp³ hybridized C-H bonds of the methyl and methylene groups.[11]

-

Ring Vibrations (~1540 cm⁻¹): The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N bond stretching vibrations within the thiazole ring.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-consistent dataset for the structural confirmation of (4-Methyl-1,3-thiazol-2-yl)acetonitrile. ¹H and ¹³C NMR elucidate the precise carbon and hydrogen framework. Mass spectrometry confirms the elemental composition and molecular weight with high precision. Finally, IR spectroscopy provides definitive evidence for the key functional groups, notably the nitrile moiety. Together, these techniques form the cornerstone of analytical chemistry, ensuring the identity and purity of critical chemical entities in research and development.

References

- Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(2), 1471-1474.

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Rajmohan, R., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry.

- Navarro, R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 770-777.

-

ResearchGate. (n.d.). ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak.... Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook. Retrieved from [Link]

- Sarkar, S. (2022).

-

PubChem. (n.d.). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. Retrieved from [Link]

-

ChemBK. (2024). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)acetonitrile. Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile. NIST WebBook. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

-

ResearchGate. (n.d.). Stationary IR spectra of several acetonitrile isotopologues.... Retrieved from [Link]

- Yüksek, H., et al. (2018). Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1145-1162.

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. asianpubs.org [asianpubs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. PubChemLite - 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (C6H6N2S) [pubchemlite.lcsb.uni.lu]

- 10. Acetonitrile [webbook.nist.gov]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

1H NMR spectrum of (4-Methyl-1,3-thiazol-2-yl)acetonitrile

An In-Depth Technical Guide to the ¹H NMR Spectrum of (4-Methyl-1,3-thiazol-2-yl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Methyl-1,3-thiazol-2-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of spectral data, offering a deep dive into the theoretical underpinnings of the spectrum, a robust experimental protocol for high-fidelity data acquisition, and a detailed interpretation of the resulting signals. By elucidating the causal relationships between molecular structure and spectral output, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to unambiguously characterize this compound and its analogues.

Introduction: The Structural Significance of (4-Methyl-1,3-thiazol-2-yl)acetonitrile

(4-Methyl-1,3-thiazol-2-yl)acetonitrile (C₆H₆N₂S) is a bifunctional molecule featuring a nucleophilic acetonitrile moiety and a pharmaceutically relevant 4-methylthiazole core[1]. The thiazole ring is a privileged scaffold found in numerous approved drugs and bioactive natural products, prized for its ability to engage in hydrogen bonding and other non-covalent interactions within biological systems[2]. The acetonitrile group, in turn, serves as a versatile synthetic handle for constructing more complex molecular architectures.

Given its importance, the unequivocal structural confirmation of this compound is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, providing precise information on the electronic environment, connectivity, and spatial arrangement of protons within the molecule. This guide will systematically deconstruct the ¹H NMR spectrum to provide an authoritative reference for its analysis.

Part 1: Theoretical Framework and Spectral Prediction

A proactive analysis of the molecular structure allows for an accurate prediction of the ¹H NMR spectrum. The structure of (4-Methyl-1,3-thiazol-2-yl)acetonitrile presents three distinct proton environments, each with a unique electronic signature.

Caption: Step-by-step workflow for acquiring a high-quality ¹H NMR spectrum.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical to avoid signal broadening and artifacts. Chloroform-d (CDCl₃) is an excellent first-choice solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Protocol:

-

Accurately weigh 5-10 mg of (4-Methyl-1,3-thiazol-2-yl)acetonitrile.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). TMS serves as the internal standard, with its signal defined as 0.00 ppm.[3]

-

Vortex the vial until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Rationale: The choice of parameters directly impacts spectral quality. A higher number of scans improves the signal-to-noise ratio, while an adequate relaxation delay ensures quantitative accuracy of the signal integrals.

-

Typical Parameters:

-

Pulse Program: zg30 (A standard 30-degree pulse experiment)

-

Number of Scans (NS): 16 (increase if sample is dilute)

-

Relaxation Delay (D1): 5.0 seconds

-

Acquisition Time (AQ): ~4.0 seconds

-

Spectral Width (SW): 20 ppm

-

-

-

Data Processing:

-

Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to yield the familiar frequency-domain spectrum.

-

Protocol:

-

Apply an exponential window function (line broadening of 0.3 Hz) to the FID to improve signal-to-noise.

-

Perform a Fourier Transform (FT) to convert the data from the time domain to the frequency domain.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetric).

-

Apply a baseline correction to ensure the flat regions of the spectrum are at zero intensity.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

-

Part 3: Spectral Interpretation and In-Depth Analysis

The analysis of the processed spectrum reveals three distinct signals, confirming the presence of the three unique proton environments predicted in Part 1. The observed data aligns closely with spectral information available in chemical databases.[4]

Summary of Observed ¹H NMR Data

| Assigned Protons | Observed Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂CN | 4.01 | 2H | s (singlet) | - |

| H-5 | 7.03 | 1H | q (quartet) | 1.0 Hz |

| -CH₃ | 2.47 | 3H | d (doublet) | 1.0 Hz |

Note: Data recorded in CDCl₃ at 400 MHz.

Detailed Peak-by-Peak Analysis

-

Signal at 4.01 ppm (-CH₂CN): This singlet, integrating to 2H, is assigned to the methylene protons. Its downfield position is a direct consequence of the powerful anisotropic and inductive electron-withdrawing effects of the adjacent thiazole ring and the nitrile group. The absence of significant coupling indicates that any ⁴J interaction with the H-5 proton is likely less than the instrument's resolution.

-

Signal at 7.03 ppm (H-5): This signal, integrating to 1H, is assigned to the lone proton on the thiazole ring. Its appearance as a quartet is a classic example of long-range coupling. It is split by the three protons of the C4-methyl group with a four-bond coupling constant (⁴J) of 1.0 Hz. This type of coupling is well-documented in thiazole and isothiazole systems and is a key diagnostic feature.[5][6]

-

Signal at 2.47 ppm (-CH₃): Integrating to 3H, this signal is assigned to the methyl protons. The signal appears as a doublet due to the reciprocal ⁴J coupling with the single H-5 proton, with the same coupling constant of 1.0 Hz. The concept of reciprocal coupling constants is fundamental to identifying coupled proton sets in a spectrum.[7] This small J value is characteristic of coupling across an sp² system over four bonds.

Correlating Structure with Spectrum

The observed spectrum provides a complete and self-consistent picture of the molecule's structure.

-

Three distinct signals match the three unique proton environments.

-

The integration values (2H:1H:3H) perfectly correspond to the number of protons in each environment.

-

The chemical shifts are in excellent agreement with the predicted electronic effects within the molecule.

-

The multiplicity and coupling constants reveal the connectivity, specifically the four-bond coupling between the C4-methyl group and the H-5 proton, confirming their relative positions on the thiazole ring.

Conclusion

The ¹H NMR spectrum of (4-Methyl-1,3-thiazol-2-yl)acetonitrile is characterized by three distinct signals: a singlet for the deshielded methylene protons at ~4.01 ppm, a quartet for the thiazole proton at ~7.03 ppm, and a doublet for the methyl protons at ~2.47 ppm. The key diagnostic feature is the observed four-bond (⁴J) coupling of ~1.0 Hz between the methyl and thiazole ring protons. By following the robust experimental protocol and systematic analytical approach detailed in this guide, researchers can confidently acquire and interpret the ¹H NMR spectrum to verify the identity and purity of this valuable chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

-

Turner, C. J., & McCarthy, G. W. (1976). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Organic Magnetic Resonance, 8(10), 537-540. Available at: [Link]

-

SpectraBase. (n.d.). Acetonitrile - Optional[1H NMR] - Chemical Shifts. Wiley. Available at: [Link]

-

Zaleski, D. P., et al. (2018). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. The Journal of Chemical Physics, 148(2), 024304. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Schaefer, T., et al. (1972). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 50(16), 2584-2590. Available at: [Link]

-

Li, Q. S., et al. (2013). A Proton Nuclear Magnetic Resonance (1H NMR) Investigation of NaCl-Induced Phase Separation of Acetonitrile-Water Mixtures. Chinese Journal of Chemical Physics, 26(5), 535-540. Available at: [Link]

-

D'Ornelas, L., et al. (2003). Osmium clusters derived from the reactions of [Os3(CO)10(CH3CN)2] with aminothiazole compounds. Journal of Organometallic Chemistry, 665(1-2), 163-172. Available at: [Link]

-

Çıkrıkçı, S., et al. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 26(11), 3328. Available at: [Link]

-

Rajmohan, R., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, 47(32), 14940-14954. Available at: [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Ayed, A. A., et al. (2023). Investigation of potent anti-mycobacterium tuberculosis agents derived from 2-hydrazinyl-thiazole derivatives: Synthesis, in-vitro, and in-silico studies. Drug Design, Development and Therapy, 17, 2965-2980. Available at: [Link]

-

LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

PubChemLite. (n.d.). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. University of Luxembourg. Available at: [Link]

-

El-Faham, A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5484. Available at: [Link]

Sources

- 1. PubChemLite - 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (C6H6N2S) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. (4-METHYL-1,3-THIAZOL-2-YL)ACETONITRILE(19785-39-8) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Methylthiazole(693-95-8) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of (4-Methyl-1,3-thiazol-2-yl)acetonitrile

An In-depth Technical Guide to the Mass Spectrometry of (4-Methyl-1,3-thiazol-2-yl)acetonitrile

Introduction

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a heterocyclic compound featuring a substituted thiazole ring linked to an acetonitrile group. Thiazole moieties are prevalent in medicinal chemistry and are core components of numerous pharmaceuticals. As a synthetic intermediate, its unambiguous identification and characterization are critical for ensuring the quality and integrity of downstream products in drug discovery and development.[1] Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidative power.

This guide provides a comprehensive technical overview of the mass spectrometric behavior of (4-Methyl-1,3-thiazol-2-yl)acetonitrile. Moving beyond mere procedural descriptions, we will explore the causal factors influencing ionization, fragmentation, and detection, equipping researchers with the predictive and interpretive insights necessary for robust analytical method development.

Chapter 1: Core Principles and Ionization Strategies

The analytical strategy for a molecule like (4-Methyl-1,3-thiazol-2-yl)acetonitrile hinges on the choice of ionization source, which dictates the nature of the initially formed ion and its subsequent fragmentation.

-

Electron Ionization (EI): A high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC). EI imparts significant internal energy to the molecule, producing a radical cation (M+•) that undergoes extensive and reproducible fragmentation. This is invaluable for structural elucidation and library matching. Thiazole compounds are known to produce abundant molecular ions under EI, facilitating the determination of the nominal molecular weight.[2]

-

Electrospray Ionization (ESI): A "soft" ionization technique used with Liquid Chromatography (LC). ESI generates ions directly from a solution, minimizing fragmentation and typically producing a protonated molecule ([M+H]+). The basic nitrogen atom in the thiazole ring makes this compound an excellent candidate for positive-ion ESI.[3] This method is superior for accurate molecular weight determination and serves as the gateway for tandem mass spectrometry (MS/MS) experiments.

Logical Workflow for MS Analysis

The following diagram outlines a comprehensive workflow for the characterization of (4-Methyl-1,3-thiazol-2-yl)acetonitrile.

Caption: A comprehensive workflow for MS-based analysis.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. Given its structure, (4-Methyl-1,3-thiazol-2-yl)acetonitrile is well-suited for this technique.

Experimental Protocol: GC-EI-MS

-

Sample Preparation: Prepare a 10-100 µg/mL solution of the analyte in a high-purity solvent such as acetonitrile or ethyl acetate.

-

GC System Configuration:

-

Injector: Split/splitless inlet, operated at 250 °C. Use a 1 µL injection in splitless mode for high sensitivity.

-

Column: A mid-polarity capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS System Configuration:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-250.

-

Anticipated EI Fragmentation Pattern

The high energy of EI induces a cascade of fragmentation events, providing a detailed structural fingerprint. The molecular weight of (4-Methyl-1,3-thiazol-2-yl)acetonitrile (C6H6N2S) is 138.19 Da. The molecular ion (M+•) is expected at m/z 138.

Key Fragmentation Pathways:

-

Loss of Acetonitrile Radical: Cleavage of the C-C bond between the ring and the side chain results in the loss of a ·CH2CN radical, yielding a stable 4-methylthiazole cation at m/z 98 .

-

Benzylic-type Cleavage: The most favorable cleavage is alpha to the thiazole ring and adjacent to the nitrile group, leading to the loss of a hydrogen atom to form a highly stable resonance-delocalized ion at m/z 137 .

-

Ring Fragmentation: Thiazole rings undergo characteristic cleavage.[2][4] A retro-Diels-Alder (RDA) type fragmentation is not canonical, but cleavage of the ring bonds is expected.

-

Loss of HCN from the ring could lead to a fragment at m/z 111 .

-

Cleavage across the C4-C5 and C2-N3 bonds can lead to the expulsion of acetonitrile, yielding a fragment at m/z 97 .

-

-

Loss of Methyl Radical: Loss of the methyl group (·CH3) from the molecular ion would produce a fragment at m/z 123 .

Caption: Predicted EI fragmentation pathways.

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 138 | [C6H6N2S]+• (Molecular Ion) | Ionization of parent molecule |

| 137 | [C6H5N2S]+ | Loss of a hydrogen radical (•H) |

| 123 | [C5H3N2S]+ | Loss of a methyl radical (•CH3) |

| 98 | [C4H4NS]+ | Loss of •CH2CN side chain |

| 97 | [C4H3NS]+ | Loss of H from m/z 98 |

Chapter 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS with ESI is the method of choice for high-sensitivity quantification and for analyzing samples in complex matrices. The soft ionization preserves the molecular species, which can then be selectively fragmented using Collision-Induced Dissociation (CID) in an MS/MS experiment.

Experimental Protocol: LC-ESI-MS/MS

-

Sample Preparation: Prepare a 1-10 µg/mL solution of the analyte in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

LC System Configuration:

-

Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm x 1.8 µm column.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

-

Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS System Configuration:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Analysis Mode:

-

MS1 (Full Scan): Scan m/z 50-300 to identify the protonated molecule [M+H]+.

-

MS2 (Product Ion Scan): Isolate the precursor ion (m/z 139) and apply collision energy (e.g., 10-30 eV) to generate fragment ions.

-

-

Anticipated ESI-MS/MS Fragmentation Pattern

In positive-mode ESI, the analyte will be protonated, likely on the thiazole nitrogen, to form the [M+H]+ ion at m/z 139 . CID of this ion will involve the loss of neutral molecules.

Key Fragmentation Pathways ([M+H]+ at m/z 139):

-

Loss of Acetonitrile: The most likely fragmentation pathway is the loss of a neutral acetonitrile molecule (CH3CN), resulting from the cleavage of the bond between the ring and the methylene bridge, followed by a proton transfer. This would produce a prominent product ion at m/z 98 .

-

Loss of Ethylene: Subsequent fragmentation of the m/z 98 ion could involve the loss of ethylene (C2H2) from the ring structure, yielding an ion at m/z 72 .

-

Ring Opening: Protonation can induce ring-opening mechanisms, followed by the loss of small neutral species like HCN or H2S.

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Significance |

| 139 | 98 | CH3CN (Acetonitrile) | Confirms side chain |

| 139 | 72 | C3H5N (via rearrangement) | Ring fragment |

Chapter 4: The Role of High-Resolution Mass Spectrometry (HRMS)

For definitive structural confirmation, especially in complex matrices or when distinguishing between isomers, HRMS is indispensable. By measuring mass with high accuracy (<5 ppm), HRMS provides the elemental composition of the parent ion and its fragments.

-

Analyte: (4-Methyl-1,3-thiazol-2-yl)acetonitrile

-

Molecular Formula: C6H6N2S

-

Monoisotopic Mass: 138.0252

-

[M+H]+ Exact Mass: 139.0324

An HRMS instrument would measure the protonated molecule at m/z 139.0324, unequivocally confirming the elemental formula C6H7N2S and ruling out other isobaric possibilities.

Conclusion

The mass spectrometric analysis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile is a multifaceted process for which distinct techniques offer complementary information.

-